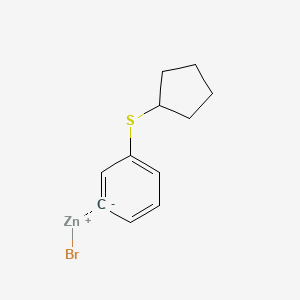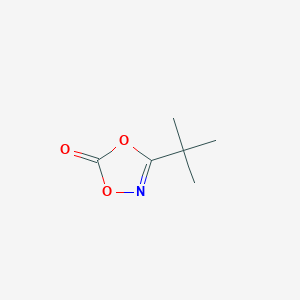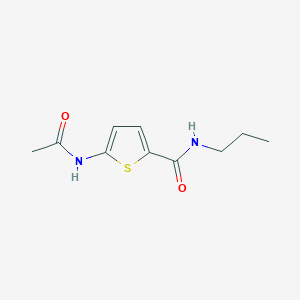
5-acetamido-N-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-acetamido-N-propylthiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve bulk custom synthesis and procurement processes . The specific conditions and reagents used in industrial settings can vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
5-Acetamido-N-propylthiophene-2-carboxamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-acetamido-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve modulation of enzyme activity and receptor binding . Further research is needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid derivatives: These compounds have been studied for their analgesic and anti-inflammatory activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
5-Acetamido-N-propylthiophene-2-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its thiophene ring system contributes to its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
5-acetamido-N-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2S/c1-3-6-11-10(14)8-4-5-9(15-8)12-7(2)13/h4-5H,3,6H2,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
PMOIGWGKVFWQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(S1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


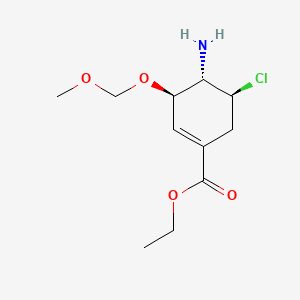
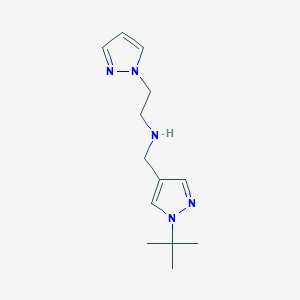
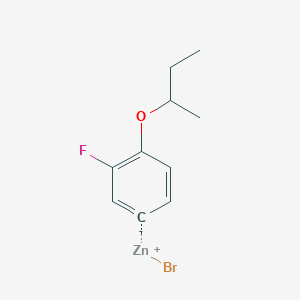
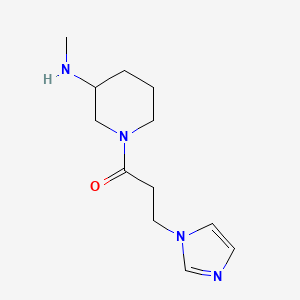
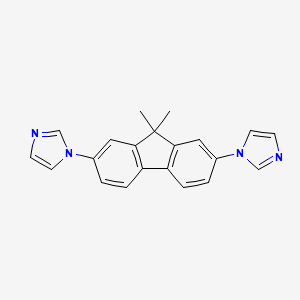
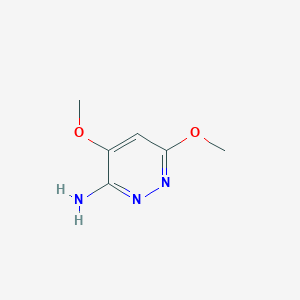

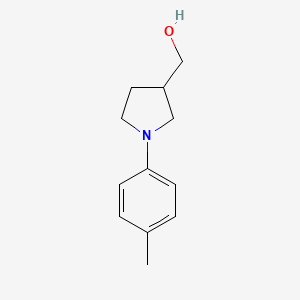



![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
